Ethanimidamide, 2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-N-hydroxy-
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Overview
Description
2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime is a chemical compound that belongs to the class of amidoximes. Amidoximes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amidoxime functional group, which is known for its ability to release nitric oxide (NO) under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime typically involves the reaction of 2-Ethyl-6-methylpyride-3-iloxyacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amidoxime .
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime undergoes various chemical reactions, including:
Oxidation: The amidoxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the amidoxime group can yield primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amidoxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Primary amines
Substitution: Various substituted amidoximes
Scientific Research Applications
2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Studied for its potential as a nitric oxide donor, which has implications in cardiovascular research.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardiotonic properties.
Industry: Used in the development of materials for uranium recovery and removal from aqueous systems
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime involves its ability to release nitric oxide (NO) upon oxidation. This process is catalyzed by various hemoproteins such as cytochrome P450. The released NO can then interact with molecular targets, including guanylate cyclase, leading to various physiological effects such as vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-methylpyrazine: A related compound with similar structural features but lacks the amidoxime group.
N-substituted amidoximes: These compounds share the amidoxime functional group but differ in their substituents, leading to varied biological activities
Uniqueness
2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime is unique due to its specific combination of the amidoxime group with the 2-ethyl-6-methylpyride-3-iloxyacetic backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
132401-88-8 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(2-ethyl-6-methylpyridin-3-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H15N3O2/c1-3-8-9(5-4-7(2)12-8)15-6-10(11)13-14/h4-5,14H,3,6H2,1-2H3,(H2,11,13) |
InChI Key |
VOAYNSJQBKTUAO-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(C=CC(=N1)C)OC/C(=N\O)/N |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OCC(=NO)N |
Origin of Product |
United States |
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